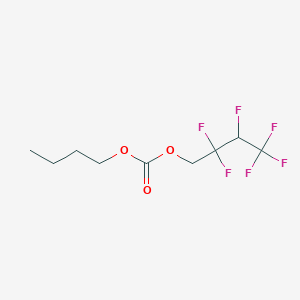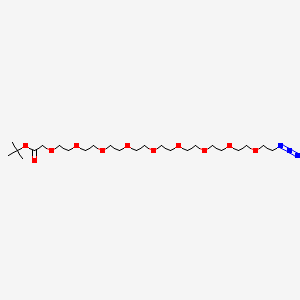
1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using a catalyst such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, employing green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized pyrazoles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Applications De Recherche Scientifique
1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1-methyl-4-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-9(10(12-13)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) |
Clé InChI |
JPMGPKXXOVWGKS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanol, 1-[(1,1-dimethylethyl)amino]-](/img/structure/B12089545.png)



![2',7'-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene]](/img/structure/B12089558.png)









